molecular formula C15H20O3 B8489627 Cyclooctyl 4-hydroxybenzoate CAS No. 682352-28-9

Cyclooctyl 4-hydroxybenzoate

Cat. No. B8489627
M. Wt: 248.32 g/mol
InChI Key: XQMNFJGZVWKSEO-UHFFFAOYSA-N
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Patent
US06916899B2

Procedure details

22.82 g (0.15 mol) p-hydroxybenzoic acid methyl ester, 38.47 g (0.30 mol) cyclooctanol and 26 mg (0.1 mmol) tetraisopropyl orthotitanate are placed under argon in a round-bottom flask with distillation bridge. The mixture is stirred and heated to 180° C. within 45 minutes. The pressure is reduced to 800 mbar and over the further course of distillation to 650 mbar. After a further 15 minutes the pressure is increased to 900 mbar and the reaction mixture stirred for a further 2 hours, during which time methanol continues to be removed by distillation. A further 9.62 g (0.075 mol) cyclooctanol and 2 drops of tetraisopropyl orthotitanate are added to the reaction solution and stirred for a further 4 hours at 180° C. It is allowed to cool and the residue is dissolved in 100 ml ethyl acetate and washed repeatedly with distilled water. The organic phase is concentrated to small volume. The crude product is purified by column chromatography (silica gel 60, 0040-0.063 mm, Merck) with an n-hexane/acetone mixture (3:1). The product obtained is freed from adhering cyclooctanol under high vacuum. The white crystalline residue is recrystallised in acetone. 4.70 g (12%) of colourless crystals are obtained.
Quantity
22.82 g
Type
reactant
Reaction Step One
Quantity
38.47 g
Type
reactant
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH:12]1(O)[CH2:19][CH2:18]C[CH2:16][CH2:15][CH2:14][CH2:13]1>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4].C(OCC)(=O)C>[CH:1]1([O:2][C:3](=[O:11])[C:4]2[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:19][CH2:18]1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
22.82 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
38.47 g
Type
reactant
Smiles
C1(CCCCCCC1)O
Name
Quantity
26 mg
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Two
Name
Quantity
9.62 g
Type
reactant
Smiles
C1(CCCCCCC1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The pressure is reduced to 800 mbar and over the further course of distillation to 650 mbar
TEMPERATURE
Type
TEMPERATURE
Details
After a further 15 minutes the pressure is increased to 900 mbar
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 2 hours, during which time methanol
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to be removed by distillation
STIRRING
Type
STIRRING
Details
stirred for a further 4 hours at 180° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed repeatedly with distilled water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to small volume
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel 60, 0040-0.063 mm, Merck) with an n-hexane/acetone mixture (3:1)
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
The white crystalline residue is recrystallised in acetone

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC1)OC(C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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